molecular formula C9H19NO3 B019697 4-(Boc-amino)-1-butanol CAS No. 75178-87-9

4-(Boc-amino)-1-butanol

Cat. No.: B019697
CAS No.: 75178-87-9
M. Wt: 189.25 g/mol
InChI Key: LIYMTLVBAVHPBU-UHFFFAOYSA-N
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Description

tert-Butyl (4-hydroxybutyl)carbamate: is an organic compound with the molecular formula C9H19NO3 . It is a derivative of carbamic acid and is often used in various chemical and biological applications due to its unique properties.

Preparation Methods

Biological Activity

4-(Boc-amino)-1-butanol, also known as tert-butyl N-(4-hydroxybutyl)carbamate, is a compound of significant interest in medicinal chemistry and biochemistry due to its structural features that include both amino and hydroxyl groups. These functionalities often confer biological activity, making it a valuable intermediate in drug synthesis and other biochemical applications. This article explores the biological activity of this compound, including relevant research findings, potential applications, and safety considerations.

  • Molecular Formula : C9H19NO3
  • Molecular Weight : 189.26 g/mol
  • CAS Number : 75178-87-9
  • Melting Point : 37°C to 40°C
  • Density : 1.0200 g/mL

Potential Applications

  • Drug Synthesis : As an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders or metabolic pathways.
  • Biodegradable Polymers : Used in the production of biodegradable polymers that can facilitate gene delivery systems .
  • Enzyme Inhibition : Compounds with amino groups are often studied for their ability to inhibit specific enzymes, which can be crucial in therapeutic contexts.

Case Studies

  • Microbial Production of 4-Amino-1-butanol :
    A study reported the fermentative production of 4-amino-1-butanol (4AB) from glucose using genetically engineered Corynebacterium glutamicum. This process highlights the compound's relevance as a precursor in biotechnological applications aimed at producing primary amino alcohols from renewable resources .
  • Antioxidant Properties :
    While not directly studied for this compound, similar compounds have demonstrated antioxidant properties. The presence of hydroxyl groups often correlates with free radical scavenging capabilities, suggesting potential applications in reducing oxidative stress in biological systems.
  • Enzyme Interaction Studies :
    Research on related compounds indicates that amino alcohols can interact with various enzymes, potentially acting as inhibitors or substrates. This interaction could be explored further for therapeutic applications targeting metabolic enzymes.

Safety and Handling

This compound is classified under several safety categories due to its chemical properties:

  • Hazard Categories :
    • Serious eye damage/eye irritation (Category 2)
    • Skin corrosion/irritation (Category 2)
    • Specific target organ toxicity (Category 3)
  • Precautionary Measures :
    • Wear protective gloves and eye protection.
    • In case of skin contact, wash thoroughly with water.
    • If inhaled, move the individual to fresh air and ensure comfortable breathing conditions .

Properties

IUPAC Name

tert-butyl N-(4-hydroxybutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h11H,4-7H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYMTLVBAVHPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337857
Record name tert-Butyl N-(4-hydroxybutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75178-87-9
Record name tert-Butyl N-(4-hydroxybutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-hydroxybutyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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